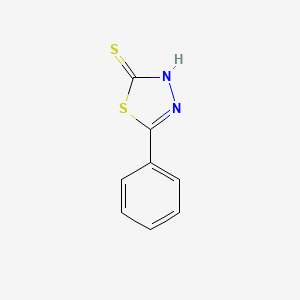

5-Phenyl-1,3,4-thiadiazole-2-thiol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-phenyl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S2/c11-8-10-9-7(12-8)6-4-2-1-3-5-6/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLMHGOWADYAHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40204444 | |

| Record name | 1,3,4-Thiadiazole-2-thiol, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5585-19-3 | |

| Record name | 5-Phenyl-1,3,4-thiadiazole-2(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5585-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole-2-thiol, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005585193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazole-2-thiol, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,3,4-thiadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Phenyl 1,3,4 Thiadiazole 2 Thiol and Its Derivatives

Classical and Contemporary Synthetic Routes to the 1,3,4-Thiadiazole (B1197879) Core

The synthesis of the 1,3,4-thiadiazole core is a well-established area of heterocyclic chemistry, with numerous methods available. These can be broadly categorized into classical cyclization reactions, modern one-pot strategies, and environmentally friendly approaches.

Cyclization Reactions from Thiosemicarbazide (B42300) and Related Precursors

A cornerstone in the synthesis of 1,3,4-thiadiazoles is the cyclization of thiosemicarbazide and its derivatives. sbq.org.br This versatile precursor can react with a variety of reagents to yield the desired heterocyclic ring.

One common method involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives. For instance, the treatment of thiosemicarbazide derivatives with phosphoric acid or sulfuric acid can lead to the formation of 2,5-disubstituted 1,3,4-thiadiazoles. sbq.org.brrasayanjournal.co.in The reaction of thiosemicarbazide with a carboxylic acid, such as benzoic acid, in the presence of a dehydrating agent like concentrated sulfuric acid, is a direct route to 5-substituted-2-amino-1,3,4-thiadiazoles. rasayanjournal.co.in The proposed mechanism for this cyclization typically starts with a nucleophilic attack of the nitrogen of thiosemicarbazide on the carboxylic acid's carbonyl carbon, followed by dehydration and subsequent intramolecular cyclization. sbq.org.br

Another important precursor is thiosemicarbazone, which can be cyclized to form the 1,3,4-thiadiazole ring. For example, 5-amino-1,3,4-thiadiazole-2-thiol (B144363) can be synthesized from thiosemicarbazone and carbon disulfide in the presence of a base like potassium hydroxide (B78521), followed by acidification. jmchemsci.com

Furthermore, solid-phase synthesis has been employed for the construction of 1,3,4-thiadiazole libraries. This approach involves the cyclization of a polymer-bound thiosemicarbazide using a desulfurative agent like p-toluenesulfonyl chloride (p-TsCl). acs.orgnih.gov

The following table summarizes various cyclization reactions for the synthesis of 1,3,4-thiadiazoles from thiosemicarbazide and related precursors.

Table 1: Cyclization Reactions for 1,3,4-Thiadiazole Synthesis

| Precursor | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Thiosemicarbazide derivatives | Phosphoric acid | - | 2,5-disubstituted-1,3,4-thiadiazoles | sbq.org.br |

| 4-substituted benzoyl thiosemicarbazide | Concentrated H₂SO₄ | 60-70°C, 5h | 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines | rasayanjournal.co.in |

| Thiosemicarbazone | CS₂/KOH, then HCl | Reflux, 24h | 5-amino-1,3,4-thiadiazole-2-thiol | jmchemsci.com |

| Polymer-bound thiosemicarbazide | p-TsCl | - | Polymer-bound 2-amido-5-amino-1,3,4-thiadiazole | acs.orgnih.gov |

One-Pot and Multicomponent Synthetic Strategies

To improve efficiency and reduce waste, one-pot and multicomponent reactions have been developed for the synthesis of 1,3,4-thiadiazoles. These strategies allow for the formation of complex molecules in a single reaction vessel, avoiding the isolation of intermediates.

A one-pot synthesis of 2,5-disubstituted-1,3,4-thiadiazoles has been described using aldehydes and hydrazides with Lawesson's reagent. semanticscholar.org This reaction proceeds through the formation of an N-aroylhydrazone intermediate, followed by thionation, cyclization, and oxidation. semanticscholar.org Similarly, 2-amino-1,3,4-thiadiazole (B1665364) derivatives can be synthesized in a one-pot manner from a thiosemicarbazide and a carboxylic acid using polyphosphate ester (PPE) as a mild additive, which avoids the use of harsh reagents like POCl₃. encyclopedia.pub

Environmentally Conscious (Green Chemistry) Synthesis Approaches

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.net For the synthesis of 1,3,4-thiadiazoles, this includes the use of safer solvents, catalysts, and energy-efficient methods like microwave and ultrasound irradiation. researchgate.netnanobioletters.com

Ultrasound-assisted synthesis has been shown to be an efficient and environmentally friendly method for preparing 1,3,4-thiadiazine derivatives, offering advantages such as high yields, purity, and simple workups. researchgate.net These green approaches are not only eco-friendly but also often lead to improved reaction times and yields. nanobioletters.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.nettandfonline.com This technique has been successfully applied to the synthesis of 1,3,4-thiadiazole derivatives, significantly reducing reaction times compared to conventional heating methods. nanobioletters.comresearchgate.net

For example, the synthesis of 1,3,4-thiadiazole Schiff base derivatives has been achieved rapidly and efficiently using microwave irradiation. researchgate.net In another instance, the microwave-assisted cyclization of a substituted thiosemicarbazide and benzoic acid in the presence of phosphorous oxychloride and a catalytic amount of sulfuric acid yielded thiadiazole derivatives in just 3 minutes with good yields. nanobioletters.com A one-pot protocol for synthesizing s-triazolo[3,4-b] sbq.org.brnih.govresearchgate.netthiadiazole nanoarchitectonics under microwave irradiation has also been developed, offering high yields and short reaction times. nih.gov

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Thiadiazoles

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | Hours | Often lower | researchgate.net |

| Microwave Irradiation | Minutes | Often higher | nanobioletters.comresearchgate.nettandfonline.com |

Derivatization Strategies for Functionalizing the 5-Phenyl-1,3,4-thiadiazole-2-thiol Scaffold

Once the this compound core is synthesized, it can be further modified to create a diverse range of derivatives with potentially enhanced biological activities. The thiol group at the 2-position is a key site for functionalization.

S-Alkylation and S-Acylation Reactions at the Thiol Moiety

The thiol group of this compound is nucleophilic and readily undergoes S-alkylation and S-acylation reactions.

S-Alkylation involves the reaction of the thiol with an alkyl halide or another suitable alkylating agent, typically in the presence of a base. This reaction leads to the formation of a thioether linkage. For example, 2,5-dimercapto-1,3,4-thiadiazole (B142945) can be alkylated with ethyl bromobutyrate in the presence of potassium carbonate to yield the corresponding S-alkylated derivative. nih.gov

S-Acylation introduces an acyl group to the sulfur atom. This is often achieved by reacting the thiol with an acyl chloride or anhydride.

These derivatization strategies are crucial for exploring the structure-activity relationships of 1,3,4-thiadiazole compounds. A variety of S-alkyl and S-acyl derivatives have been synthesized and evaluated for their biological properties. nih.gov For instance, S-substituted derivatives of 1,2,4-triazolo[3,4-b] sbq.org.brnih.govresearchgate.netthiadiazole have been prepared via microwave-assisted synthesis. researchgate.net

The following table provides examples of S-alkylation and S-acylation reactions.

Table 3: S-Alkylation and S-Acylation of 1,3,4-Thiadiazole-2-thiols

| Starting Material | Reagent | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2,5-dimercapto-1,3,4-thiadiazole | Ethyl bromobutyrate | S-Alkylation | Diethyl 4,4'-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate | nih.gov |

| Thioxoacetamide derivatives | Chloroacetone, ethyl chloroacetate, chloroacetic acid, ethyl chloroformate | S-Alkylation | 5-(S-alkyl)sulfanyl-1,3,4-thiadiazole-2-carboxamide derivatives | nih.gov |

| 5-amino-1,3,4-thiadiazole-2-thiol | Phenylacetic acid derivatives | Amidation (related to acylation) | N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives | nih.gov |

Compound Names

Advanced Structural Elucidation and Tautomerism Investigations of 5 Phenyl 1,3,4 Thiadiazole 2 Thiol

Comprehensive Spectroscopic Characterization Techniques

A suite of spectroscopic methods is employed to ascertain the structural features of 5-phenyl-1,3,4-thiadiazole-2-thiol, each providing unique and complementary information.

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For derivatives of this compound, ¹H and ¹³C NMR spectra provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of a related derivative, 5-(1-methyl-2-phenylethenyl)-N-[4'-nitrophenyl]-1,3,4-thiadiazol-2-amine, the aromatic protons of the phenyl and nitrophenyl groups typically appear as multiplets in the range of δ 7.22-8.27 ppm. dergipark.org.tr A characteristic singlet for the ethylenic proton is observed at 7.22 ppm, while the methyl protons give a singlet at 2.51 ppm. dergipark.org.tr The NH proton often appears as a broad singlet at a downfield chemical shift, for instance, around 11.28 ppm. dergipark.org.tr

The ¹³C NMR spectrum provides further structural confirmation. For the aforementioned derivative, the carbon atoms of the thiadiazole ring (C=N) resonate at approximately 162.74 and 163.83 ppm. dergipark.org.tr The carbons of the phenyl ring attached to the ethenyl group appear in the range of 128.93-136.21 ppm, while the carbons of the nitrophenyl ring are observed between 117.54 and 146.67 ppm. dergipark.org.tr The methyl carbon signal is found at around 16.13 ppm. dergipark.org.tr

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for establishing long-range correlations between protons and carbons, which helps to piece together the molecular framework. For instance, HMBC can confirm the connectivity between the phenyl ring and the thiadiazole ring. Theoretical calculations using methods like Density Functional Theory (DFT) can also predict NMR chemical shifts, which often show good agreement with experimental values. nih.govresearchgate.net

Table 1: Representative NMR Data for a 5-Phenyl-1,3,4-thiadiazole Derivative

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 7.22-8.27 | Aromatic protons |

| ¹H | 7.22 | Ethylenic proton |

| ¹H | 2.51 | -CH₃ protons |

| ¹H | 11.28 | -NH proton |

| ¹³C | 162.74, 163.83 | Thiadiazole ring carbons (C=N) |

| ¹³C | 128.93-136.21 | Phenyl ring carbons |

| ¹³C | 117.54-146.67 | Nitrophenyl ring carbons |

| ¹³C | 16.13 | -CH₃ carbon |

Data is for 5-(1-methyl-2-phenylethenyl)-N-[4'-nitrophenyl]-1,3,4-thiadiazol-2-amine. dergipark.org.tr

Vibrational spectroscopy, including both IR and Raman techniques, offers detailed insights into the functional groups present in the molecule. For this compound and its derivatives, key vibrational modes are characteristic of the thiadiazole ring and the phenyl substituent.

The IR spectrum typically displays a strong absorption band for the C=N stretching vibration of the thiadiazole ring around 1598-1620 cm⁻¹. dergipark.org.trjmchemsci.com The N-H stretching vibration of the thione tautomer or an amino substituent is usually observed in the region of 3191-3218 cm⁻¹. dergipark.org.tr Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations of the phenyl ring are seen in the 1450-1600 cm⁻¹ range. jmchemsci.com The C-S-C stretching vibration within the thiadiazole ring can be found around 700 cm⁻¹. dergipark.org.tr

Raman spectroscopy provides complementary information. For a related compound, 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione, Raman spectra have been measured and analyzed with the aid of theoretical calculations to assign vibrational modes. nih.gov This combined experimental and computational approach allows for a detailed understanding of the vibrational properties of the molecule. nih.govresearchgate.netresearchgate.net

Table 2: Key IR Absorption Bands for a 5-Phenyl-1,3,4-thiadiazole Derivative

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3191-3218 | N-H stretching |

| >3000 | Aromatic C-H stretching |

| 1598-1620 | C=N stretching (thiadiazole ring) |

| 1450-1600 | C=C stretching (aromatic ring) |

| ~700 | C-S-C stretching |

Data is for a derivative of this compound. dergipark.org.tr

HRMS is a powerful technique for determining the precise molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum also provides valuable structural information. For a novel 1,3,4-thiadiazole (B1197879) derivative, the mass spectrum showed molecular ion peaks that helped to confirm the presence of different tautomeric forms. semanticscholar.org The fragmentation mechanisms can be proposed to explain the observed fragment ions, further corroborating the proposed structure. semanticscholar.org

Crystallographic Analysis (X-ray Diffraction) for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. The crystal structure of a related compound, 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide, revealed that the thiadiazole moiety is nearly planar. mdpi.com The analysis also detailed the relative orientations of the phenyl and benzoyl substituents with respect to the thiadiazole ring and identified intramolecular C-H···O hydrogen bonds. mdpi.com For 5-amino-1,3,4-thiadiazole-2-thiol (B144363), crystallographic data is available and provides insight into its solid-state structure. nih.gov

Table 3: Selected Crystallographic Data for a Related Thiadiazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 11.456 |

| c (Å) | 12.345 |

| β (°) | 98.76 |

Illustrative data; specific values depend on the exact compound.

Elucidation of Tautomeric Equilibria: Thiol-Thione and Amino-Imino Forms

1,3,4-Thiadiazole-2-thiols can exist in a tautomeric equilibrium between the thiol and thione forms. researchgate.netresearchgate.netnih.gov The thione form is generally considered to be the more stable tautomer in the solid state and in solution, as supported by spectroscopic and computational studies. nih.govresearchgate.net

The presence of the thione tautomer is often indicated in the IR spectrum by a strong C=S absorption band and an N-H stretching vibration, rather than an S-H stretching band which would be characteristic of the thiol form. researchgate.net NMR spectroscopy is also a powerful tool for studying tautomerism in solution. nih.govsemanticscholar.org For example, the ¹³C NMR spectrum of a related thiadiazole derivative showed distinct signals for the ketonic and enolic carbons, confirming the existence of keto-enol tautomerism. semanticscholar.org The ratio of tautomers can be influenced by the polarity of the solvent. semanticscholar.org

In addition to the thiol-thione tautomerism, if an amino group is present at the 5-position, amino-imino tautomerism is also possible. jmchemsci.comnih.govnih.gov Spectroscopic evidence, such as the presence of specific N-H stretching bands in the IR spectrum or distinct signals in the NMR spectrum, can help to identify the predominant tautomeric form. jmchemsci.com Computational studies can also be employed to calculate the relative energies of the different tautomers and predict the most stable form. nih.govresearchgate.net

Experimental Probes for Tautomeric Preference

The tautomeric behavior of this compound can be experimentally investigated using a variety of spectroscopic techniques, which provide distinct signatures for the thiol and thione forms.

Infrared (IR) Spectroscopy: IR spectroscopy is a key method for identifying the functional groups present in the tautomers. The thiol form is characterized by the presence of an S-H stretching vibration, typically observed in the range of 2500-2600 cm⁻¹. Conversely, the thione form exhibits a characteristic C=S stretching vibration, which appears in the region of 1050-1250 cm⁻¹, and an N-H stretching band around 3100-3300 cm⁻¹. The presence or absence of these bands in the IR spectrum provides strong evidence for the dominant tautomeric form in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for studying tautomerism in solution. In ¹H NMR, the thiol proton (S-H) of the thiol tautomer would appear as a distinct singlet, while the N-H proton of the thione tautomer would also produce a characteristic signal, typically at a different chemical shift. The integration of these signals can provide a quantitative measure of the tautomeric ratio in a given solvent. In ¹³C NMR, the chemical shift of the carbon atom in the C-S-H group of the thiol form will differ significantly from the chemical shift of the C=S carbon in the thione form, with the latter typically appearing at a much lower field (higher ppm value).

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions in the thiol and thione forms are different, leading to distinct UV-Vis absorption spectra. The position of the maximum absorption wavelength (λmax) can be indicative of the predominant tautomer. Studies on similar 1,3,4-thiadiazole derivatives have shown that the tautomeric equilibrium can be influenced by the polarity of the solvent. nih.gov For instance, nonpolar solvents may favor one tautomer, while polar solvents may shift the equilibrium towards the other. By recording UV-Vis spectra in a range of solvents with varying polarities, the tautomeric preference of this compound can be assessed. nih.gov

Table 1: Illustrative Spectroscopic Data for Thiol-Thione Tautomerism

| Spectroscopic Technique | Thiol Form Signature | Thione Form Signature |

|---|---|---|

| IR Spectroscopy | S-H stretch (~2500-2600 cm⁻¹) | N-H stretch (~3100-3300 cm⁻¹), C=S stretch (~1050-1250 cm⁻¹) |

| ¹H NMR Spectroscopy | Signal for S-H proton | Signal for N-H proton |

| ¹³C NMR Spectroscopy | Signal for C-SH carbon | Signal for C=S carbon (downfield) |

| UV-Vis Spectroscopy | Characteristic λmax | Different characteristic λmax |

Note: The spectral ranges are typical and can vary based on the specific molecular environment.

Theoretical Assessments of Tautomeric Stability

In conjunction with experimental methods, computational chemistry provides deep insights into the relative stabilities of the tautomers of this compound. Density Functional Theory (DFT) is a commonly employed method for this purpose.

Theoretical studies involve the optimization of the molecular geometries of both the thiol and thione tautomers to find their minimum energy structures. Subsequent frequency calculations can confirm that these structures are true minima on the potential energy surface and can also be used to predict vibrational spectra, which can then be compared with experimental IR and Raman data.

The primary outcome of these calculations is the determination of the total electronic energies of the tautomers. The tautomer with the lower calculated energy is predicted to be the more stable form. The energy difference between the tautomers provides a quantitative measure of their relative stability. For related 1,3,4-thiadiazole derivatives, theoretical studies have often been used to corroborate experimental findings regarding the dominant tautomer.

Furthermore, computational models can be used to study the effect of the solvent on the tautomeric equilibrium. By incorporating a solvent model into the calculations, it is possible to simulate how the polarity of the medium affects the relative energies of the thiol and thione forms, thus predicting the shift in tautomeric preference with changing solvent.

Table 2: Illustrative Theoretical Data for Tautomer Stability

| Computational Method | Parameter | Thiol Tautomer | Thione Tautomer |

|---|---|---|---|

| DFT (e.g., B3LYP/6-311G**) | Calculated Energy (Hartree) | Value X | Value Y |

| Relative Stability (kcal/mol) | ΔE = (Ex - Ey) * 627.5 |

Note: The values presented are for illustrative purposes to show the type of data generated from theoretical calculations.

By combining the insights from these experimental and theoretical approaches, a comprehensive understanding of the structural and tautomeric properties of this compound can be achieved.

Computational Chemistry and Theoretical Investigations of 5 Phenyl 1,3,4 Thiadiazole 2 Thiol and Its Analogues

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for investigating the properties of 1,3,4-thiadiazole (B1197879) derivatives. It offers a balance between computational cost and accuracy, making it suitable for a wide range of molecular analyses.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and electron conductivity. nih.gov

DFT calculations show that for many 1,3,4-thiadiazole derivatives, the HOMO and LUMO energies have negative values, which is an indicator of molecular stability. researchgate.net A smaller energy gap suggests a higher reactivity profile. nih.govmdpi.com For instance, studies on various 1,3,4-thiadiazole analogues have shown that the introduction of electronegative substituents can reduce the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in the UV absorption wavelength. dergipark.org.tr

Table 1: Frontier Molecular Orbital Energies of Selected 1,3,4-Thiadiazole Analogues

| Compound | HOMO (Hartrees) | LUMO (Hartrees) | Energy Gap (ΔE) (Hartrees) | Reference |

|---|---|---|---|---|

| ZINC000017138581 | -0.212671 | -0.042962 | -0.169709 | mdpi.com |

| ZINC33258048 | -0.215602 | -0.046696 | -0.168906 | mdpi.com |

Theoretical geometry optimization is performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 5-phenyl-1,3,4-thiadiazole analogues, DFT methods, such as B3LYP with a 6-31G(d) basis set, have been successfully used to calculate optimized geometric parameters like bond lengths and bond angles. nih.gov

These computational results often show excellent agreement with experimental data obtained from single-crystal X-ray diffraction. researchgate.netnih.gov For example, in a study on 2-amino-5-phenyl-1,3,4-thiadiazole, the bond lengths and angles calculated using the B3LYP method were found to be in better agreement with experimental values than those obtained with the Hartree-Fock (HF) method. nih.gov Such studies confirm the planarity of the thiadiazole ring and describe the relative orientation of the phenyl group. mdpi.com The structure of these compounds is often stabilized by both intramolecular and intermolecular hydrogen bonds. researchgate.net

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are instrumental in assigning the observed vibrational bands to specific motions of atoms or functional groups.

For analogues like 2-amino-5-phenyl-1,3,4-thiadiazole, calculated vibrational frequencies using the B3LYP/6-31G(d) level of theory show strong correlation with experimental FT-IR and FT-Raman spectra. nih.gov This allows for a detailed understanding of the vibrational modes. For example, characteristic bands for the thiadiazole ring, such as asymmetric and symmetric C-S-C stretching vibrations, can be precisely identified. jmchemsci.com The correlation between theoretical and experimental IR data for various 1,3,4-thiadiazole derivatives often yields high Pearson correlation coefficients, approaching 0.99, demonstrating the accuracy of the theoretical models. dergipark.org.tr

Table 2: Selected Vibrational Frequencies (cm⁻¹) for a 1,3,4-Thiadiazole Analogue

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP) (cm⁻¹) | Reference |

|---|---|---|---|

| C=N stretching (thiadiazole ring) | 1620 | N/A (Conceptual) | jmchemsci.com |

| C-H stretching (aromatic) | 3062 | N/A (Conceptual) | jmchemsci.com |

| C-S-C asymmetric stretching | 1396 | N/A (Conceptual) | jmchemsci.com |

| C-S-C symmetric stretching | 1273 | N/A (Conceptual) | jmchemsci.com |

Reactivity descriptors derived from DFT calculations help predict how a molecule will interact with other chemical species. The Molecular Electrostatic Potential (MESP or EPS) surface is a particularly useful descriptor for identifying the sites susceptible to electrophilic and nucleophilic attack. nih.gov

The MESP map illustrates the charge distribution on the molecule's surface. Regions with negative potential (typically colored red) are rich in electrons and are likely sites for electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and are targets for nucleophiles. nih.gov For 1,3,4-thiadiazole derivatives, the nitrogen and sulfur heteroatoms, with their lone pairs of electrons, typically represent regions of negative electrostatic potential, indicating their role in forming interactions with biological targets. dovepress.com

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For 1,3,4-thiadiazole derivatives, MD simulations are employed to assess the conformational stability of the molecule and to understand the dynamics of its interaction with biological targets, such as proteins or enzymes. mdpi.com

These simulations can validate the stability of binding poses identified through molecular docking. By simulating the ligand-protein complex in a dynamic environment that mimics physiological conditions, researchers can observe whether the key interactions are maintained over time. The binding free energies can be calculated from MD trajectories using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach. Favorable and consistent binding free energies from these calculations support the high affinity and stability of the compound within the active site of the target protein. mdpi.com

In Silico Ligand-Target Interaction Studies

In silico ligand-target interaction studies, primarily through molecular docking, are crucial in modern drug discovery for predicting the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein. nih.gov Numerous studies have utilized this approach to explore the potential of 5-phenyl-1,3,4-thiadiazole-2-thiol and its analogues as inhibitors of various enzymes and receptors implicated in disease.

These studies have shown that the 1,3,4-thiadiazole scaffold is a versatile pharmacophore capable of forming key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the target's binding pocket. dovepress.comnih.gov The heteroatoms of the thiadiazole ring are often involved in crucial binding interactions. dovepress.com Docking studies have successfully rationalized the biological activity of these compounds and have guided the design of more potent derivatives.

Table 3: Summary of In Silico Docking Studies for 1,3,4-Thiadiazole Analogues

| Compound Class | Biological Target | Key Findings | Reference |

|---|---|---|---|

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives | Dihydrofolate reductase (DHFR) | Docking results supported the observed anticancer activity. | nih.gov |

| 1,2,4-triazole-5-thione derivatives with 1,3,4-thiadiazole | Urease (from jack bean) | Docking calculations showed stronger binding to the receptor than the reference molecule. | nih.gov |

| 5-dithiocarbamato-1,3,4-thiadiazole-2-thiol | Human Serum Albumin (HSA) | Identified active site residues and critical interactions. | rsc.org |

| 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives | Dihydropteroate synthase (DHPS) from S. aureus | Showed a strong connection with the target protein and an elevated binding score. | nih.gov |

| 1,3,4-Thiadiazole derivatives | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | The 1,3,4-thiadiazole moiety was found to be crucial for binding and stability. | mdpi.com |

| 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives | Epidermal Growth Factor Receptor (EGFR) Kinase | Several designed derivatives exhibited higher docking scores than the standard drug erlotinib. | ijpsjournal.com |

Molecular Docking Investigations of Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the binding mechanism and affinity of a ligand to its target protein. Several studies have employed molecular docking to investigate the binding modes of this compound analogues against various therapeutically relevant protein targets.

One area of significant interest has been the evaluation of these compounds as potential anticancer agents. For instance, molecular docking studies have been performed on 1,3,4-thiadiazole derivatives against the epidermal growth factor receptor (EGFR) tyrosine kinase (TK), a key target in cancer therapy. nih.gov A notable derivative, 1,3,4-thiadiazole 4h, demonstrated a promising binding affinity with a docking score of -8.9 kcal/mol, indicating a strong interaction with the EGFR TK active site. nih.gov Similarly, other analogues have been docked against Dihydrofolate Reductase (DHFR), another crucial enzyme in cancer chemotherapy. nih.govdovepress.com The binding energy for one such potent compound was reported to be -1.6 kcal/mol. dovepress.com

The versatility of the 5-phenyl-1,3,4-thiadiazole scaffold is further highlighted by its investigation against other protein targets. Molecular docking against the ADP-sugar pyrophosphatase NUDT5, a potential target in breast cancer, revealed that a 1,3,4-thiadiazole derivative, 5-(5-{[(Z)-(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3), exhibited a high binding affinity with a docking score of -8.9 kcal/mol. researchgate.net This interaction was characterized by the formation of four hydrogen bonds within the active site of the NUDT5 gene product. researchgate.net

Furthermore, derivatives of this scaffold have been explored as inhibitors of other enzymes. For example, docking studies against the Glypican-3 protein (GPC-3), a target in hepatocellular carcinoma, have been conducted. kastamonu.edu.tr These studies revealed that the thiadiazole derivatives could effectively bind to the GPC-3 active site through various non-covalent interactions, including hydrogen bonds and pi-stacking. kastamonu.edu.tr In another study, N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives were docked against the COVID-19 main protease (Mpro, PDB ID: 6LU7), with docking scores ranging from -5.4 to -8.0 kcal/mol, suggesting potential antiviral applications. nih.govresearchgate.net

The following table summarizes the molecular docking results for several this compound analogues against different protein targets.

| Compound/Derivative | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |

| 1,3,4-Thiadiazole 4h | EGFR TK | -8.9 | Not specified |

| 3-(4-nitrophenyl)-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-thiadiazole | DHFR | -1.6 | Not specified |

| 5-(5-{[(Z)-(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3) | NUDT5 | -8.9 | Forms four hydrogen bonds |

| Imidazo[2,1-b]thiazole linked thiadiazole conjugates | Glypican-3 (GPC-3) | Not specified | Interacts via hydrogen and pi-stacking bonds |

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | COVID-19 Mpro (6LU7) | -5.4 to -8.0 | GLU166, LEU141, CYS145, GLY143, HIS163, SER144 |

| 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetophenone derivatives | Paraoxonase 1 (PON1) | Not specified | Detected in the active site |

Structure-Activity Relationship (SAR) Derivations from Computational Data

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying the chemical groups responsible for their biological activity. Computational data from molecular docking and other theoretical calculations provide valuable insights into the SAR of this compound and its analogues.

A recurring theme in the SAR of these compounds is the significant influence of substituents on the phenyl ring at the 5-position of the thiadiazole core. mdpi.comnih.gov For instance, in a series of 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues evaluated for their cytotoxic activity, the nature of the substituent on the C-5 phenyl ring was found to be critical. nih.gov An optimal electron density on this ring was identified as a key factor for activity against various human cancer cell lines. nih.gov Specifically, compounds with a 4-hydroxy or a 3-methoxy-4-hydroxy substitution on the phenyl ring showed high activity. nih.gov

The presence of electron-withdrawing groups on the phenyl ring has also been shown to promote anticancer activity. mdpi.com For example, in a series of N-benzyl-5-phenyl-1,3,4-thiadiazole-2-amines, derivatives with a 4-fluorophenyl or a 4-nitrophenyl group at the 5-position of the thiadiazole ring demonstrated higher inhibitory activities against breast cancer cells than the reference drug cisplatin. mdpi.com This suggests that electron-withdrawing substituents can enhance the interaction of the compound with its biological target.

Furthermore, modifications to other parts of the scaffold also play a significant role in determining the biological activity. In a study of imidazo[2,1-b] nih.govnih.govmdpi.comthiadiazole derivatives, substitutions at the C5 and C6 positions of the fused ring system were explored. nih.gov The introduction of a thiocyanate (B1210189) group at the C5 position led to a notable increase in cytotoxic activity. nih.gov This highlights the importance of exploring various substitution patterns across the entire molecular framework to optimize biological efficacy.

The combination of the 1,3,4-thiadiazole ring with other heterocyclic systems has also been investigated to understand its impact on activity. In one study, the replacement of a 1,3,4-thiadiazole ring with a 1,3,4-oxadiazole (B1194373) isostere resulted in a significant decrease in anticancer activity, underscoring the crucial role of the sulfur-containing heterocycle for the observed pharmacological properties.

Theoretical ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Drug-Likeness

In addition to predicting biological activity, computational methods are invaluable for assessing the pharmacokinetic properties of drug candidates, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions help in identifying compounds with favorable drug-like properties early in the drug discovery process, reducing the likelihood of late-stage failures. Several studies have reported the theoretical ADME properties of this compound analogues.

A common approach for predicting drug-likeness is the application of Lipinski's "Rule of Five," which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a calculated octanol-water partition coefficient (logP) not greater than 5. Many synthesized 1,3,4-thiadiazole derivatives have been shown to comply with these rules, indicating their potential for good oral bioavailability. nih.gov

More advanced in silico tools like SwissADME and QikProp have been used to provide a more detailed ADME profile. nih.gov For a series of 2-[[5-(2,4-difluoro/dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio]acetophenone derivatives, ADME predictions indicated that all compounds were potential orally bioavailable drug-like molecules. nih.gov Similarly, for N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, in silico ADME predictions were conducted to assess their pharmacokinetic profiles. nih.gov

The following table presents a selection of predicted ADME and drug-likeness parameters for various 1,3,4-thiadiazole derivatives from computational studies.

| Compound Class | Prediction Tool | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski's Rule of Five Violations |

| 2-[[5-(2,4-Difluoro/dichlorophenylamino)-1,3,4-thiadiazol-2-yl]thio]acetophenone derivatives | Schrodinger's Maestro | Generally < 500 | Not specified | Compliant | Compliant | 0 |

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | Not specified | Not specified | Not specified | Not specified | Not specified | Generally compliant |

Coordination Chemistry of 5 Phenyl 1,3,4 Thiadiazole 2 Thiol As a Ligand

Synthesis and Comprehensive Characterization of Metal Complexes

The synthesis of metal complexes with 5-phenyl-1,3,4-thiadiazole-2-thiol typically involves the reaction of the ligand, often in its deprotonated form, with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a suite of analytical techniques to elucidate their structure and properties.

Chromium(III), Cobalt(II/III), and Nickel(II) Complexes: Complexes of Cr(III), Co(II), Co(III), and Ni(II) with derivatives of 1,3,4-thiadiazole-2-thiol (B7761032) have been synthesized and characterized. For instance, new complexes of Cr(III) and Ni(II) with a Schiff base derived from 5-amino-1,3,4-thiadiazole-2-thiol (B144363) have been reported. jmchemsci.comresearchgate.net In these cases, molar conductivity measurements indicated that the complexes are non-electrolytes. jmchemsci.com For the Ni(II) complex, a square planar geometry was suggested, while the Cr(III) complex was proposed to have an octahedral geometry. jmchemsci.com Other studies have reported the synthesis of Ni(II) and Co(III) complexes with 5-methyl-1,3,4-thiadiazole-2-thiol, where the metal ions are six-coordinate, bonded to nitrogen atoms of the thiadiazole ligand and ethylenediamine. researchgate.net

Copper(II) Complexes: Copper(II) complexes of this compound and its derivatives have been prepared and structurally characterized. researchgate.netresearchgate.net In one instance, a Cu(II) complex with 2-benzylmercapto-5-methyl-1,3,4-thiadiazole was found to have a distorted square planar configuration, with the thiadiazole ligand coordinating through a nitrogen atom. researchgate.net Studies on Cu(II) complexes with other 1,3,4-thiadiazole (B1197879) derivatives have shown coordination via a thiadiazole nitrogen and a deprotonated hydroxyl group from a neighboring substituent. mdpi.com

Zinc(II) Complexes: The coordination chemistry of zinc(II) with this compound and related ligands has been explored, revealing the formation of polymeric structures. nih.gov In a zinc(II) coordination polymer of 5-phenyl-1,3,4-oxadiazole-2-thiolate, the Zn(II) atom exhibits a distorted tetrahedral environment, coordinated by two sulfur and two nitrogen atoms from four different ligand molecules. nih.gov This results in zigzag chains that form an eight-membered [Zn–S–C–N–Zn–S–C–N] ring. nih.gov In other Zn(II) complexes with substituted 1,3,4-thiadiazoles, coordination has been observed through a thiadiazole nitrogen and a deprotonated phenolic group. mdpi.comnih.gov

Platinum(II) and Palladium(II) Complexes: Mixed ligand complexes of Pt(II) and Pd(II) containing this compound derivatives and phosphines have been synthesized. ajol.infoedu.krd X-ray crystallography of a Pt(II) complex with 2-mercapto-5-methyl-1,3,4-thiadiazole (B193764) and bis(diphenylphosphino)methane (B1329430) (dppm) revealed a square planar geometry around the Pt(II) center, with coordination to two phosphorus atoms and two sulfur atoms. ajol.info Similarly, Pd(II) complexes with 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol and various phosphine (B1218219) ligands have been prepared and characterized. researchgate.net The coordination chemistry of Pd(II) and Pt(II) is often similar, leading to the exploration of Pd(II) complexes as potential surrogates for Pt(II) compounds. unex.es

Mercury(II) Complexes: Mercury(II) complexes with ligands derived from 1,3,4-thiadiazole-2-thiol have also been investigated. researchgate.netrsc.org In mixed ligand Hg(II) complexes, the deprotonated thiol form of the ligand can coordinate covalently through the sulfur atom. researchgate.net The high affinity of mercury for sulfur makes thione-containing ligands effective for binding Hg(II). rsc.org

Ligand Coordination Modes and Bonding Topologies

This compound is a versatile ligand capable of adopting several coordination modes due to the presence of multiple donor atoms (two nitrogen atoms and two sulfur atoms, considering the thiol/thione tautomerism).

Coordination through one of the nitrogen atoms of the thiadiazole ring is a common bonding mode. This is often observed when the ligand is in its thione form. For example, in Ni(II) and Co(III) complexes with 5-methyl-1,3,4-thiadiazole-2-thiol, the ligand coordinates through a thiadiazole nitrogen atom. researchgate.net Similarly, a Cu(II) complex with 2-benzylmercapto-5-methyl-1,3,4-thiadiazole shows coordination through the nitrogen atom bonded to the substituted carbon. researchgate.net In some Zn(II) complexes, coordination also occurs via a thiadiazole nitrogen in conjunction with another donor atom from a substituent on the thiadiazole ring. mdpi.comnih.gov

When the ligand is in its deprotonated thiol form, it can coordinate to metal ions through the exocyclic sulfur atom. This mode of coordination has been observed in Pt(II) and Pd(II) complexes, where the thiolate sulfur atoms bond to the metal center. ajol.info In some Hg(II) complexes, the ligand is also bonded covalently through the deprotonated thiolato sulfur atom. researchgate.netresearchgate.net

The ligand can also act as a bidentate chelating agent, coordinating to a metal center through both a nitrogen atom of the thiadiazole ring and the exocyclic sulfur atom. This N,S-bidentate chelation forms a stable four-membered chelate ring. ajol.info This mode has been proposed for various transition metal complexes. Another form of mixed coordination involves a thiadiazole nitrogen and a donor atom from a substituent group, such as a phenolic oxygen. mdpi.comnih.gov

Spectroscopic and Magnetic Characterization of Metal Complexes

A variety of spectroscopic and magnetic techniques are employed to characterize the metal complexes of this compound and its derivatives.

Infrared (FT-IR) spectroscopy is crucial for determining the coordination mode of the ligand. The disappearance of the ν(S-H) band and the appearance of new bands corresponding to ν(M-S) and ν(M-N) vibrations provide evidence of coordination through the sulfur and nitrogen atoms, respectively. Shifts in the ν(C=N) and ν(C=S) bands upon complexation also offer insights into the ligand's bonding to the metal ion. jmchemsci.comresearchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is used to characterize the ligand and its diamagnetic complexes. Changes in the chemical shifts of protons and carbons near the coordination sites can confirm the bonding of the ligand to the metal. jmchemsci.comnih.gov For paramagnetic complexes, NMR can be less informative due to signal broadening.

Electronic (UV-Vis) spectroscopy provides information about the electronic transitions within the complexes and helps in determining their geometry. The appearance of d-d transition bands in the visible region is characteristic of transition metal complexes and can indicate the coordination environment around the metal ion. uobaghdad.edu.iq

Magnetic susceptibility measurements are used to determine the magnetic moment of the complexes, which in turn helps in deducing the geometry and the oxidation state of the central metal ion. For instance, magnetic susceptibility data can confirm the paramagnetic nature of Cu(II) complexes. researchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy is another powerful technique for studying paramagnetic species like Cu(II) complexes. researchgate.net

Electrochemical and Redox Behavior of Metal-Thiadiazole Complexes

The electrochemical and redox properties of metal complexes containing this compound are of significant interest as they provide insights into the electron transfer processes and the potential applications of these compounds in areas such as catalysis and materials science. The redox behavior is influenced by both the metallic center and the electronic nature of the thiadiazole ligand.

The free ligand, this compound, and its close derivatives exhibit electrochemical activity. For instance, a study on the closely related compound, 2-mercapto-5-phenylammino-1,3,4-thiadiazole, using cyclic and linear sweep voltammetry revealed its oxidation behavior. This derivative shows two oxidation peaks, the first at approximately +0.45 V and the second at about +0.65 V versus an Ag/AgCl reference electrode. nih.gov The oxidation potentials are observed to be dependent on the pH of the solution. nih.gov This suggests that the thiadiazole ring system itself is redox-active, a property that is expected to be retained in its metal complexes.

Upon coordination to a metal center, the redox properties of both the ligand and the metal can be modified. The electrochemical behavior of metal-thiadiazole complexes is typically studied using techniques like cyclic voltammetry, which can reveal the potentials at which oxidation and reduction events occur, as well as the reversibility of these processes.

For example, in a study of a copper(II) complex with a related ligand, 5-(4-hydroxy-phenyl)-1,3,4-thiadiazole-2-thiol, an irreversible redox process was observed. This was attributed to a one-electron transfer corresponding to the M²⁺/M³⁺ redox couple. researchgate.net This indicates that the metal center is the primary site of the redox activity in this particular complex. The irreversibility of the process suggests that the electron transfer is accompanied by a chemical change in the complex.

Table of Electrochemical Data for a Related Thiadiazole Derivative

| Compound | Oxidation Peak 1 (V vs. Ag/AgCl) | Oxidation Peak 2 (V vs. Ag/AgCl) |

| 2-Mercapto-5-phenylammino-1,3,4-thiadiazole | +0.45 ± 0.03 | +0.65 ± 0.03 |

Data sourced from a study on 2-mercapto-5-R-ammino-1,3,4-thiadiazole derivatives. nih.gov

Chemical Reactivity and Advanced Transformations of 5 Phenyl 1,3,4 Thiadiazole 2 Thiol

Nucleophilic Substitution Reactions Involving the Thiolate Anion

The most prominent feature of 5-phenyl-1,3,4-thiadiazole-2-thiol is its exocyclic thiol (-SH) group, which exhibits tautomerism with the thione form (-C=S). The thiol proton is acidic and can be readily abstracted by a base to form a potent nucleophile, the thiolate anion. This anion is central to a variety of nucleophilic substitution reactions, enabling the straightforward introduction of diverse functional groups at the 2-position of the thiadiazole ring.

The primary reaction pathway is the S-alkylation to form thioethers. This is typically achieved by treating the parent compound with an alkyl halide in the presence of a base like potassium carbonate or sodium hydroxide (B78521) in a polar aprotic solvent such as dimethylformamide (DMF). This reaction is highly efficient for producing a wide range of S-substituted derivatives. For instance, the alkylation of the related 2,5-dimercapto-1,3,4-thiadiazole (B142945) with ethyl bromobutyrate proceeds in high yield (92%) in a DMF/K₂CO₃ system, demonstrating the efficacy of this method. nih.gov Similarly, thiobenzyl derivatives can be synthesized from 5-amino-1,3,4-thiadiazole-2-thiol (B144363), indicating the thiol group's robust reactivity. nih.gov

These S-alkylation reactions are not limited to simple alkyl chains but can also incorporate other functionalities, leading to more complex molecules with tailored properties.

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant (Electrophile) | Base/Solvent | Product | Reference |

| Ethyl bromobutyrate | K₂CO₃ / DMF | Diethyl 4,4'-[(1,3,4-thiadiazol-2,5-diyl)bis(sulfanediyl)]dibutanoate | nih.gov |

| Benzyl chloride | Base | 5-Benzylthio-1,3,4-thiadiazole derivatives | nih.gov |

| Various aldehydes (for Schiff base formation on amino derivative) | Acetic Acid / Ethanol | Imine derivatives | nih.govresearchgate.net |

This reactivity allows for the synthesis of thioesters and other sulfur-linked conjugates, making it a cornerstone for derivatization. google.com

Electrophilic Attack on the Heterocyclic Ring Nitrogens

The 1,3,4-thiadiazole (B1197879) ring contains two nitrogen atoms which are potential sites for electrophilic attack. While the exocyclic thiolate is the dominant nucleophilic center, reactions at the ring nitrogens can occur under specific conditions, leading to N-substituted derivatives or participation in cyclization reactions.

One notable example of a reaction involving the ring nitrogen is the Mannich reaction. This three-component reaction involves an active hydrogen compound (like the N-H of the thiadiazole ring), an aldehyde, and a primary or secondary amine. While direct examples with this compound are not extensively detailed, the synthesis of functionalized β-amino ester derivatives containing other heterocyclic moieties like benzothiophene (B83047) has been achieved via Mannich-type reactions, showcasing the potential of this pathway for N-functionalization. researchgate.net

Furthermore, the synthesis of Schiff bases often involves the condensation of an amino-substituted thiadiazole with an aldehyde. researchgate.net Although this reaction occurs at an exocyclic amine, it highlights the reactivity of nitrogen atoms associated with the thiadiazole scaffold. Electrophilic attack on the ring nitrogens themselves, such as N-alkylation or N-acylation, is also chemically plausible, though it often requires prior modification or specific reaction conditions to compete with the highly reactive thiol group.

Palladium-Catalyzed Cross-Coupling Reactions for Conjugate Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex conjugated molecules. The 1,3,4-thiadiazole nucleus is a valuable component in medicinal chemistry, and its incorporation into larger systems via cross-coupling is an area of growing interest. researchgate.net

While direct participation of the C-S-H or N-H bonds of this compound in standard cross-coupling reactions is not common, the scaffold can be readily adapted for such transformations. For instance, a halogen atom (e.g., Br, I) could be introduced onto the phenyl ring, or a halo-functionalized phenyl group could be used during the initial synthesis of the thiadiazole ring. This halo-derivative would then serve as a substrate for various Pd-catalyzed reactions like Suzuki, Stille, or Heck couplings to form bi-aryl systems or other extended π-conjugated structures.

The synthesis of derivatives containing moieties like 1,4-pentadien-3-one (B1670793) has been reported, which are then clubbed with the thiadiazole ring, suggesting a modular approach where different conjugated fragments are pieced together. researchgate.net This implies that while the thiadiazole itself may not be the direct coupling partner, it serves as a key building block onto which conjugated systems are built.

Intramolecular Cyclizations and Rearrangements to Form Fused Heterocycles

Functionalized derivatives of this compound are excellent precursors for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions. By first reacting the thiol group to introduce a side chain containing a suitable functional group, a subsequent ring-closing reaction can be induced.

A well-documented strategy involves the S-alkylation of the thiadiazole thiol with a reactant containing a carbonyl or a related group. The resulting intermediate can then undergo cyclization. For example, thiosemicarbazide (B42300) derivatives of thiadiazoles can be thermally cyclized in an alkaline medium to yield fused 1,2,4-triazole (B32235) rings. nih.gov Alternatively, treatment of the same precursors with sulfuric acid can lead to the formation of fused 2-amino-1,3,4-thiadiazoles, while oxidative cyclization using iodine furnishes fused 1,3,4-oxadiazole (B1194373) rings. nih.gov

These transformations are highly valuable as they provide access to complex polycyclic systems from a relatively simple starting material. The choice of cyclization conditions (acidic, basic, or oxidative) dictates the nature of the resulting fused heterocycle.

Table 2: Intramolecular Cyclization Pathways

| Precursor Type | Reagent/Condition | Resulting Fused Ring System | Reference |

| Thiosemicarbazide derivative | 2N NaOH, heat | 1,2,4-Triazole | nih.gov |

| Thiosemicarbazide derivative | H₂SO₄, 0 °C | 2-Amino-1,3,4-thiadiazole (B1665364) | nih.gov |

| Thiosemicarbazide derivative | I₂/KI, NaOH | 2-Amino-1,3,4-oxadiazole | nih.gov |

Design and Synthesis of Functionalized Derivatives for Specific Chemical Probes

The chemical versatility of this compound makes it an excellent starting point for the design and synthesis of functionalized derivatives for use as specific chemical probes and biologically active agents. By modifying the core structure, researchers can tune its properties for various applications.

One significant application is in the development of corrosion inhibitors for metals like copper. The thiol group and nitrogen atoms can coordinate with metal surfaces, forming a protective film. mdpi.comresearchgate.netscribd.com Derivatives such as 2-(5-mercapto-1,3,4-thiadiazole-2-yl)-phenol (MTP) have shown high inhibition efficiency. mdpi.comsemanticscholar.org

In medicinal chemistry, the scaffold is widely used to develop new therapeutic agents. Azo dyes incorporating the 5-phenyl-1,3,4-thiadiazole-2-amine moiety have been synthesized and screened for biological activity. researchgate.net The synthesis of novel 1,3,4-thiadiazole derivatives has led to compounds with promising anticancer activity against cell lines like LoVo and MCF-7. mdpi.com For example, the novel compound 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine showed potent anti-proliferative effects. mdpi.com Other derivatives have been investigated as potential antidepressants and antimicrobial agents. nih.govrasayanjournal.co.in

The design principle often involves S-alkylation or the conversion of the thiol to an amine group, followed by further functionalization to interact with specific biological targets or surfaces.

Table 3: Functionalized Derivatives and Their Applications

| Derivative Class | Synthetic Modification | Application | Reference |

| Thiol Derivatives | Coordination with metal surface | Corrosion Inhibitor for Copper | mdpi.comresearchgate.netsemanticscholar.org |

| Amine/Amide Derivatives | Synthesis from corresponding acid and thiosemicarbazide, followed by acylation | Anticancer Agents | mdpi.comrasayanjournal.co.in |

| Imine Derivatives | Condensation of amino derivative with chalcones | Antidepressant Agents | nih.gov |

| Azo Dyes | Diazotization of amine derivative and coupling | Biological Probes | researchgate.net |

| Thiophene-containing thiadiazoles | Heterocyclization of carbohydrazonoyl chloride | Anticancer Agents | dovepress.com |

Table of Compounds

Advanced Research Applications of 5 Phenyl 1,3,4 Thiadiazole 2 Thiol and Its Derivatives Non Clinical Focus

Materials Science Applications

The unique structural and electronic properties of 5-phenyl-1,3,4-thiadiazole-2-thiol make it a valuable component in the development of new materials with tailored functionalities.

Polymer Chemistry and Polymer Precursors

Derivatives of 1,3,4-thiadiazole (B1197879) are recognized for their utility in various industrial applications, including the creation of dyes, corrosion inhibitors, and materials for photography. researchgate.net The 1,3,4-thiadiazole ring is a key structural element in many compounds with significant antiproliferative activity, serving as a well-known pharmacophore. isres.org The synthesis of new materials often involves the use of this compound and its derivatives as precursors. For instance, new chitosan (B1678972) variants modified with 1,3,4-thiadiazole have been developed and studied for their unique properties. researchgate.net The ability of the thiadiazole ring to act as a versatile ligand is also crucial in coordination chemistry, further expanding its applications in materials science. isres.org

Application as Photosensitizers in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) are a promising alternative to traditional silicon-based solar cells due to their low cost and ease of fabrication. researchgate.netnih.gov The efficiency of DSSCs is heavily dependent on the photosensitizer, the molecule responsible for light absorption and electron injection. researchgate.netnih.gov Derivatives of 5-phenyl-1,3,4-thiadiazole have been investigated as potential photosensitizers in DSSCs.

Theoretical studies using Density Functional Theory (DFT) have been conducted on 5-phenyl-1,3,4-oxadiazole-2-thiol (B171674) and its derivatives to evaluate their potential as photosensitizers. researchgate.netpsgcas.ac.in These studies analyze the electronic and redox properties of the dyes, including their ground and excited state oxidation potentials and the efficiency of electron injection into a titanium dioxide (TiO2) semiconductor. researchgate.netpsgcas.ac.in The results indicate that these compounds have the potential to be effective photosensitizers, with their Lowest Unoccupied Molecular Orbital (LUMO) energies positioned favorably above the conduction band of TiO2 and their Highest Occupied Molecular Orbital (HOMO) energies below the redox potential of the electrolyte. researchgate.netpsgcas.ac.in This alignment facilitates efficient electron transfer, a critical factor for high-performance DSSCs. researchgate.net

Table 1: Photovoltaic Parameters of Selected Dye-Sensitized Solar Cells

| Dye | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |

|---|---|---|---|---|---|

| Dye 1 | 11.04 | 0.87 | 0.57 | 5.41 | mdpi.com |

| Dye 2 | 12.01 | 0.95 | 0.54 | 6.20 | mdpi.com |

| Dye 21 | 16.1 | 0.803 | 0.759 | 9.8 | mdpi.com |

| Dye 2a | - | - | - | 6.22 | nih.gov |

| Dye with p-methoxyphenyl | - | - | - | 6.21 | nih.gov |

| Dye with 3,5-bis(trifluoromethyl)phenyl | - | - | - | 5.03 | nih.gov |

| Benzothiadiazole Dyes (range) | - | - | - | 7.0-9.8 | rsc.org |

| Benzothiadiazole Dyes (co-sensitization) | - | - | - | 10.9 | rsc.org |

Exploration in Hydrogen Storage Systems

While direct research on this compound for hydrogen storage is not extensively documented in the provided context, the broader class of heterocyclic compounds is being explored for such applications. The ability of these compounds to form stable complexes and their tunable electronic properties make them potential candidates for hydrogen storage materials. Further research in this area could reveal the utility of this compound and its derivatives in this important field of energy technology.

Catalysis and Ligand Design in Catalytic Systems

The 1,3,4-thiadiazole scaffold is a versatile building block in the design of ligands for catalytic systems. isres.org The presence of sulfur and nitrogen heteroatoms provides multiple coordination sites, allowing these molecules to bind to a variety of metal ions. jmchemsci.comnih.gov This property is particularly useful in the development of catalysts for organic synthesis and other chemical transformations.

The ability of 1,3,4-thiadiazole-2,5-dithiol (B7761095) to act as a ligand for transition metal cations highlights the potential of this class of compounds in catalysis. researchgate.net The design of novel ligands based on the 1,3,4-thiadiazole framework allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, which can lead to enhanced catalytic activity and selectivity. For example, new complexes of 1,3,4-thiadiazole derivatives with Cr(III) and Ni(II) have been synthesized and characterized, demonstrating the coordination versatility of these ligands. jmchemsci.com

Biochemical and Mechanistic Interaction Studies (Excluding Efficacy/Therapeutic Outcomes)

Beyond materials science, this compound and its derivatives are valuable tools for studying biochemical processes and enzyme mechanisms. Their ability to interact with specific biological targets allows researchers to probe the function and inhibition of various enzymes.

Enzyme Inhibition Mechanisms (e.g., 14-α-Sterol Demethylase, Carbonic Anhydrase)

Carbonic Anhydrase (CA): Sulfonamide derivatives of 1,3,4-thiadiazole are potent inhibitors of carbonic anhydrase (CA), a zinc-containing enzyme involved in various physiological processes. nih.govcapes.gov.br Studies on the inhibition of different CA isozymes by these compounds have revealed that their inhibitory potency can vary significantly, with some derivatives exhibiting inhibition constants in the nanomolar range. nih.gov The inhibition of CA by these compounds has been shown to correlate with their effects on physiological processes, such as the decrease in the negative electrical potential of the isolated rabbit ciliary body. nih.gov This suggests that the inhibition of CA is the primary mechanism underlying these effects.

Table 2: Enzyme Inhibition Data for 1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Target Enzyme | Inhibition Data (IC₅₀) | Reference |

|---|---|---|---|

| 2-amino-1,3,4-thiadiazole-5-sulfonamide | Carbonic Anhydrase II | 1.91 x 10⁻⁷ M | nih.gov |

| 2-methylamino-1,3,4-thiadiazole-5-sulfonamide | Carbonic Anhydrase II | - | nih.gov |

| 2-formylamino-1,3,4-thiadiazole-5-sulfonamide | Carbonic Anhydrase II | - | nih.gov |

| Acetazolamide (B1664987) | Carbonic Anhydrase II | 3.3 x 10⁻⁸ M | nih.gov |

| 2-propionylamino-1,3,4-thiadiazole-5-sulfonamide | Carbonic Anhydrase II | - | nih.gov |

| Short series chloro derivative (5d) | CaCYP51 | 0.39 µM | nih.gov |

| Short series chloro derivative (5f) | CaCYP51 | 0.46 µM | nih.gov |

| Extended series halide derivative (12b) | CaCYP51 | 0.20 µM | nih.gov |

| Extended series halide derivative (12c) | CaCYP51 | 0.33 µM | nih.gov |

| Fluconazole (reference) | CaCYP51 | 0.31 µM | nih.gov |

Receptor Binding Interactions (e.g., GABA Receptor BZD-binding pocket)

The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is a primary target for modulating inhibitory neurotransmission in the central nervous system. A key allosteric modulatory site on this receptor is the benzodiazepine (B76468) (BZD) binding pocket, which is the target for a wide range of therapeutic agents. While direct binding studies on this compound are not extensively documented in publicly available research, the exploration of its derivatives and related heterocyclic compounds provides significant insight into potential interactions.

Research into ligands for the BZD binding site often focuses on specific structural motifs that enhance binding affinity and selectivity. The introduction of a phenyl group into heterocyclic structures is a well-established strategy to improve pharmacological properties, potentially through interactions within the lipophilic binding pocket of the receptor. mdpi.com For instance, studies on imidazodiazepine analogs show that incorporating a flat phenyl group can lead to improved subtype selectivity, possibly by undergoing pi-pi interactions within the binding pocket. mdpi.com Similarly, research on 1,3,4-oxadiazole (B1194373) derivatives, which are structurally related to thiadiazoles, has identified compounds with high affinity for the BZD binding site of the GABAA receptor. nih.govresearchgate.netnih.gov Molecular docking experiments with these oxadiazole derivatives revealed significant interactions with key amino acid residues at the BZD binding site. researchgate.netnih.gov

Furthermore, direct derivatization of the GABA molecule with a 2-imino-1,3,4-thiadiazole ring has produced compounds that act as GABAA antagonists, demonstrating that the thiadiazole scaffold can interact with the GABAergic system. researchgate.net The development of novel 4-thiazolidinone (B1220212) derivatives as BZD receptor agonists also highlights the importance of the phenyl group as an essential feature for binding. nih.gov These findings collectively suggest that derivatives of this compound are plausible candidates for interaction with the GABAA receptor's BZD binding site, warranting further investigation.

| Feature | Description | Relevance to Phenyl-Thiadiazole Derivatives | Source(s) |

|---|---|---|---|

| Receptor Target | γ-aminobutyric acid type A (GABAA) receptor, specifically the benzodiazepine (BZD) allosteric binding site. | Serves as the primary target for modulatory compounds. | nih.gov |

| Structural Motif | The phenyl group is a common feature in ligands designed for the BZD site, contributing to binding within a lipophilic pocket. | The core structure of this compound includes this key group. | mdpi.com |

| Binding Interaction | Molecular docking studies of related oxadiazole and thiazolidinone derivatives show interactions with key amino acid residues. | Suggests a potential binding mode for thiadiazole derivatives. | researchgate.netnih.govnih.gov |

| Observed Activity | Derivatives of related heterocycles (oxadiazoles, thiazolidinones) and GABA itself show affinity and functional modulation (agonist or antagonist activity). | Provides a rationale for investigating phenyl-thiadiazole derivatives for similar activities. | researchgate.netresearchgate.netnih.gov |

Molecular Modulation of Cellular Pathways (e.g., Apoptosis Induction Pathways)

Derivatives of 1,3,4-thiadiazole are a subject of intense research for their ability to modulate cellular pathways, particularly those leading to apoptosis, or programmed cell death. This activity is a cornerstone of their potential as anticancer agents. bepls.comnih.gov The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine (B1678525), a fundamental component of nucleic acids. nih.govmdpi.commdpi.comnih.gov This structural similarity may allow 1,3,4-thiadiazole derivatives to interfere with DNA replication and other critical cellular processes, ultimately triggering apoptosis in rapidly dividing cancer cells. nih.govmdpi.commdpi.com

Numerous studies have demonstrated the pro-apoptotic effects of various 2,5-disubstituted 1,3,4-thiadiazole derivatives in different cancer cell lines. The anticancer effect is often enhanced by the presence of an aromatic ring, such as a phenyl group, at the 5-position of the thiadiazole core. nih.gov For example, a series of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives were synthesized and found to induce apoptosis through the activation of caspases 3 and 9 in MCF-7 breast cancer cells. nih.gov

Further research into other novel 1,3,4-thiadiazole derivatives confirmed their pro-apoptotic and cell cycle arrest capabilities. rsc.org One derivative, compound 19 from a study by Hekal et al., was found to significantly increase early apoptosis and arrest the cell cycle at the G2/M phase in MCF-7 cells, likely through the inhibition of cyclin-dependent kinase 1 (CDK1). rsc.org Another compound, 2g (5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine), demonstrated potent anti-proliferative effects against LoVo colon cancer cells, with apoptosis being a key mechanism of cell death. nih.gov These findings highlight the role of the 1,3,4-thiadiazole scaffold as a versatile platform for developing molecules that can selectively induce apoptosis in cancer cells by targeting various points in cellular signaling and replication pathways. bepls.com

| Derivative Class/Compound | Cancer Cell Line(s) | Observed Effect | Proposed Mechanism | Source(s) |

|---|---|---|---|---|

| 2-Phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide (Compounds 4b, 4c) | MCF-7 (Breast) | Enhanced activity of caspases 3 and 9. | Induction of the intrinsic caspase pathway. | nih.gov |

| Compound 19 (Hekal et al., 2023) | MCF-7 (Breast) | Significantly increased early apoptosis to 15%; arrested cell cycle at G2/M phase. | Inhibition of CDK1. | rsc.org |

| Compound 6b (Hekal et al., 2023) | MCF-7 (Breast) | Increased necrotic cells to 12.5%; increased sub-G1 cell population. | Induction of necrosis. | rsc.org |

| Compound 2g (5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine) | LoVo (Colon), MCF-7 (Breast) | Good anti-proliferative effects (IC50 = 2.44 µM on LoVo). | Induction of apoptosis and cell cycle arrest. | nih.gov |

| Pyridine derivatives (Gomha et al.) | HCT-116 (Colon), Hep-G2 (Hepatocellular) | Antiproliferative activity (IC50 range 2.03–37.56 μM). | Interference with cell growth pathways. | mdpi.com |

Nitrification Inhibition Mechanisms in Biochemical Processes

Nitrification, the biological oxidation of ammonia (B1221849) to nitrate, is a critical process in the global nitrogen cycle. However, in agriculture, rapid nitrification can lead to significant nitrogen loss from fertilizers and environmental pollution. Nitrification inhibitors (NIs) are compounds that slow this process by targeting key enzymes. nih.gov The primary target for most NIs is ammonia monooxygenase (AMO), the enzyme responsible for the first and rate-limiting step of nitrification: the oxidation of ammonium (B1175870) to hydroxylamine. nih.gov

Heterocyclic compounds containing nitrogen and sulfur atoms have shown significant promise as nitrification inhibitors. Research suggests that 5-substituted-1,3,4-thiadiazole-2-thiols are potent nitrification inhibitors. researchgate.net The proposed mechanism centers on the ability of these molecules to act as powerful copper chelators. The AMO enzyme contains a critical copper ion at its active site, which is essential for its catalytic function. The thione/thiol group (-C=S / -C-SH) and the adjacent nitrogen atoms of the 1,3,4-thiadiazole ring can form a stable chelate complex with this copper ion, effectively inactivating the enzyme. unimelb.edu.au

This chelation hypothesis is supported by research on other N-containing heterocyclic inhibitors, such as 1,2,3-triazoles, where it is proposed that the adjacent nitrogen atoms increase the probability of successful complexation of the copper center in the AMO active site. unimelb.edu.au The development of effective NIs is crucial for improving nitrogen use efficiency in agriculture, and the unique structural features of this compound and its derivatives make them strong candidates for this application. nih.govresearchgate.net

| Inhibitor Class | Target Enzyme | Proposed Mechanism | Key Structural Feature | Source(s) |

|---|---|---|---|---|

| 5-Substituted-1,3,4-thiadiazole-2-thiols | Ammonia Monooxygenase (AMO) | Chelation of the copper ion in the enzyme's active site. | Thione/thiol group and adjacent ring nitrogen atoms. | researchgate.netunimelb.edu.au |

| 1,2,3-Triazoles (e.g., DMPP) | Ammonia Monooxygenase (AMO) | Formation of chelated complexes with the active site copper ion. | Three adjacent nitrogen atoms in a planar, five-membered ring. | unimelb.edu.au |

| General N-S Fertilizers with Inhibitors | Ammonia Monooxygenase (AMO) | Depressing the activity of Nitrosomonas bacteria by inhibiting AMO. | Inhibitor compounds like Dicyandiamide and 1,2,4-Triazole (B32235). | nih.gov |

常见问题

Basic: What are the standard synthetic routes for 5-phenyl-1,3,4-thiadiazole-2-thiol, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves cyclization of thiosemicarbazides with POCl₃ or nucleophilic substitution reactions. For example, 4-phenyl butyric acid and N-phenylthiosemicarbazide are refluxed in POCl₃ at 90°C for 3 hours, followed by precipitation at pH 8–9 . Key intermediates are characterized using 1H-NMR (e.g., δ 12.71 ppm for the thiol proton), IR spectroscopy (S–H stretch at ~2500 cm⁻¹), and elemental analysis to confirm purity (>95%) .

Basic: How is the structural integrity of this compound validated post-synthesis?

Methodological Answer:

Structural validation employs:

- 1H-NMR : Detection of aromatic protons (δ 7.2–7.5 ppm) and the thiol proton (δ 10.04–12.71 ppm) .